2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Description
2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group attached to a dioxoisoindole carboxylic acid moiety. Its molecular formula is C15H7ClN2O6.
Properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClN2O6/c16-11-4-2-8(6-12(11)18(23)24)17-13(19)9-3-1-7(15(21)22)5-10(9)14(17)20/h1-6H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDCJFNOYDJTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzene followed by a series of reactions to introduce the dioxoisoindole and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in batch or continuous flow reactors. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s nitro and chloro groups play crucial roles in its biological activity, potentially interfering with cellular processes and enzyme functions. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Shares the chloro-nitrophenyl group but lacks the dioxoisoindole and carboxylic acid moieties.
2-Chloro-5-nitrobenzenesulfonyl chloride: Similar nitro and chloro groups but different functional groups and applications.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
